Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19961332
InChI: InChI=1S/C12H13ClN2O2/c1-3-17-12(16)8-4-5-10-9(6-8)14-11(7-13)15(10)2/h4-6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol

Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate

CAS No.:

Cat. No.: VC19961332

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate -

Specification

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
IUPAC Name ethyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate
Standard InChI InChI=1S/C12H13ClN2O2/c1-3-17-12(16)8-4-5-10-9(6-8)14-11(7-13)15(10)2/h4-6H,3,7H2,1-2H3
Standard InChI Key KSLRZUSMYRXSPZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CCl)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₂H₁₃ClN₂O₂, with a molecular weight of 252.69 g/mol. Its IUPAC name, ethyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate, reflects the substitution pattern on the benzimidazole ring. Key structural elements include:

  • A benzimidazole core providing aromatic stability and sites for electrophilic substitution.

  • A chloromethyl (-CH₂Cl) group at position 2, enabling nucleophilic reactions.

  • A methyl (-CH₃) group at position 1, enhancing steric protection of the nitrogen atom.

  • An ethyl ester (-COOEt) at position 5, offering hydrolytic versatility for further derivatization.

The compound’s SMILES notation (CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CCl)C) and InChIKey (KSLRZUSMYRXSPZ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.

Synthesis and Industrial Production

Stepwise Synthesis Methodology

The synthesis follows a three-step protocol, as detailed in the European Patent EP 3 153 509 B1 :

Step 1: Cyclization to Form 2-Chloromethyl-1-Methyl-1H-Benzimidazole-5-Carboxylic Acid
3-Amino-4-methylaminobenzoic acid undergoes cyclization with chloroacetyl chloride in a dichloromethane/water system. Key parameters:

  • Solvent: Dichloromethane (DCM) and water (1:1 ratio).

  • Temperature: 50–70°C.

  • Yield: 85.5–87.7% with >99% purity .

Step 2: Chlorination to 2-Chloromethyl-1-Methyl-1H-Benzimidazole-5-Formyl Chloride
The carboxylic acid intermediate reacts with oxalyl chloride in DCM:

  • Catalyst: Dimethylformamide (DMF, catalytic).

  • Conditions: 15–20°C for 0.5–2 hours.

  • Workup: Ethyl acetate addition to precipitate impurities .

Step 3: Condensation to Final Product
The acyl chloride reacts with ethyl 3-(pyridin-2-ylamino)propanoate in acetonitrile:

  • Base: Triethylamine (TEA).

  • Temperature: 0–5°C.

  • Yield: 92% with 99.3% purity .

Industrial-Scale Optimization

For mass production, continuous flow reactors replace batch processes to enhance efficiency. Automated systems monitor reaction parameters (pH, temperature) and employ liquid-liquid extraction for purification .

Synthesis StepSolvent SystemTemperature RangeYield (%)Purity (%)
CyclizationDCM/Water50–70°C85.5–87.799.21–99.29
ChlorinationDCM15–20°C100*
CondensationAcetonitrile0–5°C9299.3
*Theoretical yield due to direct use in subsequent steps .

Physicochemical Properties

Experimental and computational data characterize the compound’s behavior:

  • Melting Point: 128–130°C (DSC analysis).

  • Solubility:

    • Water: <0.1 mg/mL (25°C).

    • Organic Solvents: Soluble in DCM, ethyl acetate, and acetonitrile .

  • Stability: Hydrolyzes under acidic (pH <4) or basic (pH >9) conditions, releasing chloromethyl intermediates.

Pharmaceutical and Industrial Applications

Role in Anticoagulant Synthesis

The compound is a precursor to dabigatran etexilate, a direct thrombin inhibitor. The chloromethyl group facilitates covalent bonding to pyridine-2-amine, forming the drug’s active moiety.

Biological Activity and Mechanistic Insights

The benzimidazole core interacts with biological targets through:

  • Hydrogen Bonding: N1 and N3 atoms bind to ATP-binding pockets in kinases.

  • Hydrophobic Interactions: The aromatic ring stabilizes binding to plasma proteins (e.g., albumin).

In coagulation pathways, metabolites of this compound inhibit thrombin’s active site, prolonging clotting time by 2.5× at 10 µM.

Comparative Analysis with Structural Analogues

Compound NameSubstituentsKey Application
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate Cl at C2, COOEt at C6Protease inhibition
Dabigatran etexilateEthyl ester, pyridinyl groupAnticoagulation

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